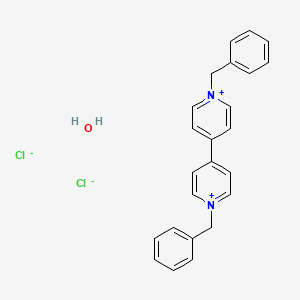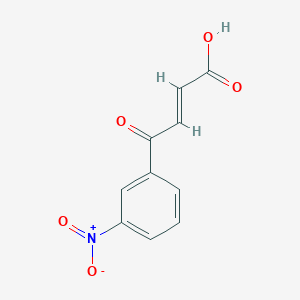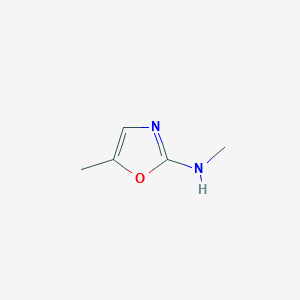
1,1'-Dibenzyl-4,4'-bipyridiniuM Dichloride Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate is a chemical compound with the molecular formula C24H22Cl2N2·H2O. It is also known as benzyl viologen dichloride. This compound is a derivative of bipyridine and is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the bipyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4,4’-bipyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to its neutral state using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other anions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Ethanol, acetonitrile, water.
Major Products Formed
Applications De Recherche Scientifique
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a redox mediator in electrochemical studies and as a dopant in organic semiconductors.
Biology: Employed in studies involving electron transport and bioelectrochemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the fabrication of photo-driven bioanodes and other electronic devices.
Mécanisme D'action
The mechanism of action of 1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective redox mediator. In biological systems, it can facilitate electron transport between different molecular targets, such as thylakoid membranes and mediators. This property is exploited in various applications, including bioelectrochemistry and the fabrication of electronic devices .
Comparaison Avec Des Composés Similaires
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate can be compared with other similar compounds, such as:
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Paraquat): Known for its use as a herbicide, it has similar redox properties but is more toxic.
Methyl viologen dichloride: Another redox mediator with similar applications in electrochemistry.
Uniqueness
1,1’-Dibenzyl-4,4’-bipyridinium dichloride hydrate is unique due to its specific structural features, such as the presence of benzyl groups, which enhance its redox properties and make it suitable for a wider range of applications compared to its analogs .
Propriétés
Numéro CAS |
141433-62-7 |
|---|---|
Formule moléculaire |
C24H24Cl2N2O |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride;hydrate |
InChI |
InChI=1S/C24H22N2.2ClH.H2O/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;;/h1-18H,19-20H2;2*1H;1H2/q+2;;;/p-2 |
Clé InChI |
DOWRDMMCSCRNJC-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.O.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)




![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)

![2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide](/img/structure/B14165824.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)
